METHYL 2-({[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
Overview
Description
Methyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate is a complex organic compound with a molecular formula of C18H21N3O4 This compound is characterized by the presence of a furoyl group attached to a piperazine ring, which is further connected to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE typically involves the reaction of 2-furoyl chloride with 1-piperazinecarboxamide, followed by esterification with methyl benzoate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the furoyl moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the benzoate ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoate derivatives.
Scientific Research Applications
Methyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-({[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The furoyl group can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The benzoate moiety can contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate
- Methyl [4-(2-furoyl)-1-piperazinyl]acetate
Uniqueness
Methyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate is unique due to the presence of the furoyl group, which imparts distinct chemical and biological properties. The combination of the furoyl group with the piperazine and benzoate moieties makes this compound versatile for various applications.
Properties
IUPAC Name |
methyl 2-[[4-(furan-2-carbonyl)piperazine-1-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-25-17(23)13-5-2-3-6-14(13)19-18(24)21-10-8-20(9-11-21)16(22)15-7-4-12-26-15/h2-7,12H,8-11H2,1H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXNVTIISTWIGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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